![molecular formula C26H24ClN3O2S2 B2900849 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride CAS No. 1329895-14-8](/img/structure/B2900849.png)
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C26H24ClN3O2S2 and its molecular weight is 510.07. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Properties
The anti-inflammatory properties of benzo[d]thiazol derivatives have been studied extensively. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. Specifically, certain derivatives have demonstrated significant inhibition of COX-1 and COX-2, indicating their potential as anti-inflammatory agents .
Analgesic Effects
Compounds containing the benzo[d]thiazol moiety have been associated with analgesic effects. They have been found to exhibit significant pain-relieving properties, which could be beneficial in the development of new analgesics .
Organic Light-Emitting Diodes (OLEDs)
Benzo[d]thiazol-based materials have been used as dopant emitters in OLEDs. These materials have shown strong emission, low turn-on voltages, and improved electroluminescent performance compared to their ligand counterparts. This suggests that the compound could be a candidate for use in OLED technology .
Anticancer Activities
The structure of benzo[d]thiazol derivatives allows them to interact with various cellular targets, exhibiting potent cytotoxicity against different human cancer cell lines. This makes them promising candidates for the development of new anticancer drugs .
DNA Intercalation
Some derivatives of benzo[d]thiazol have been designed to intercalate into DNA, a process that can disrupt the function of DNA and lead to cell death. This property is particularly useful in the design of antitumor drugs, as it can target rapidly dividing cancer cells .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of benzo[d]thiazol derivatives with biological targets. These studies help in predicting the binding affinities and modes of action, which are essential for drug design and development .
Mitochondrial Dysfunction Induction
Research has indicated that certain benzo[d]thiazol derivatives can induce mitochondrial dysfunction, leading to apoptosis in cancer cells. This mechanism of action is valuable in the search for compounds that can selectively induce cell death in cancerous tissues .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are known to target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to inhibit the activity of their target enzymes, leading to disruption of essential biological processes .
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the arabinogalactan biosynthesis pathway, leading to the disruption of the mycobacterial cell wall formation . This disruption can inhibit the growth and proliferation of the bacteria, thereby exhibiting anti-tubercular activity .
Result of Action
The result of the compound’s action would be the inhibition of the growth and proliferation of the targeted bacteria, due to the disruption of essential biological processes . This could potentially lead to the effective treatment of tuberculosis.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1-benzofuran-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S2.ClH/c1-15(2)29-12-11-17-22(14-29)33-26(23(17)25-27-18-8-4-6-10-21(18)32-25)28-24(30)20-13-16-7-3-5-9-19(16)31-20;/h3-10,13,15H,11-12,14H2,1-2H3,(H,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQGGCKICNITOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=CC=CC=C6O5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride |
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